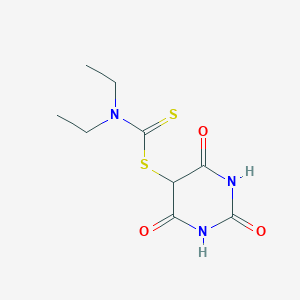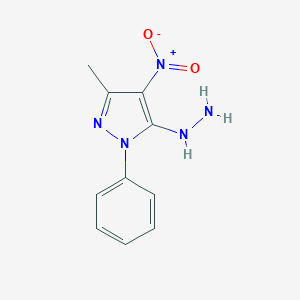![molecular formula C10H14N4O B232436 (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed as a cancer therapy. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied and has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one exerts its anti-tumor activity by inhibiting the activity of several receptor tyrosine kinases. By blocking the activity of these receptors, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can disrupt tumor angiogenesis, proliferation, and survival. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to induce apoptosis in tumor cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in tumor cells, inhibit angiogenesis, and reduce tumor growth. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have immunomodulatory effects, which can enhance the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it easier to design experiments and interpret results. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies, providing a wealth of data on its efficacy and safety. However, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one also has some limitations, including its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one. One potential direction is to investigate its use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as breast cancer or lung cancer. In addition, further research is needed to better understand the mechanisms of resistance to (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one and to develop strategies to overcome this resistance.
Conclusion:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to disruption of tumor angiogenesis, proliferation, and survival. (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, further research is needed to explore its use in combination with other cancer therapies and in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves several steps, starting from the condensation of 2-chloro-4,6-dimethylpyrimidine with 4-aminobut-2-enenitrile. This intermediate is then treated with N,N-dimethylformamide dimethylacetal to form the corresponding enamine, which is subsequently reacted with 4-chlorobutyronitrile to give the final product. The overall yield of this synthesis is around 25%.
Aplicaciones Científicas De Investigación
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
InChI |
InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5H,11H2,1-3H3,(H,12,13,14)/b9-5- |
Clave InChI |
PXISSAFTUHECKQ-UITAMQMPSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N/C(=C\C(=O)C)/N)C |
SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

